l-Sophoridine

Description

Natural Abundance and Botanical Sources

l-Sophoridine is predominantly found in plants belonging to the Leguminosae family, with a particular concentration in species of the genus Sophora. nih.govacs.orgoup.comcabidigitallibrary.org It is also identified in other genera such as Oxytropis and Euchresta. dovepress.comfrontiersin.orgnih.gov The alkaloid is typically isolated from various parts of these plants, including their roots, seeds, flowers, stems, and leaves. dovepress.comtcichemicals.com

Notable botanical sources from which l-Sophoridine is extracted include:

Sophora alopecuroides L.: This species, particularly its seeds and roots, is a significant source of l-Sophoridine, with higher extraction yields reported compared to some other sources. dovepress.comtcichemicals.comresearchgate.netresearchgate.netnih.gov

Sophora flavescens Alt.: Widely recognized as a key source, Sophora flavescens can yield substantial amounts of l-Sophoridine, with reports indicating over 2 grams per kilogram of plant material. frontiersin.orgresearchgate.netmedchemexpress.com

Sophora viciifolia Hance: This species also contains l-Sophoridine, contributing to its natural abundance. dovepress.comresearchgate.net

Oxytropis ochrocephala Bunge: This plant is another identified source of the alkaloid. dovepress.com

Euchresta japonica Benth.: l-Sophoridine has also been reported in this plant species. frontiersin.orgnih.gov

Quinolizidine (B1214090) alkaloids, in general, are known to accumulate in various plant tissues, with seeds, bark, roots, fruits, and leaf epidermis often serving as major reservoirs. acs.org The biosynthesis of these alkaloids typically occurs in shoot tissues and is subsequently translocated to other plant organs. oup.com

Table 1: Primary Botanical Sources of l-Sophoridine

| Botanical Source | Plant Part(s) Containing l-Sophoridine | Reported Abundance/Significance |

| Sophora alopecuroides L. | Seeds, Roots, Stems, Leaves | Significant source; higher extraction yields reported. dovepress.comtcichemicals.comresearchgate.netresearchgate.netnih.gov |

| Sophora flavescens Alt. | Various | Key source; yields >2 g/kg of plant material. frontiersin.orgresearchgate.netmedchemexpress.com |

| Sophora viciifolia Hance | Various | Identified source. dovepress.comresearchgate.net |

| Oxytropis ochrocephala Bunge | Various | Identified source. dovepress.com |

| Euchresta japonica Benth. | Various | Identified source. frontiersin.orgnih.gov |

Historical Context of Quinolizidine Alkaloid Research

The study of quinolizidine alkaloids has a long-standing history, deeply intertwined with ethnobotany and the exploration of medicinal plants. QAs are widely distributed within the Leguminosae family, a group that includes genera such as Lupinus, Baptisia, Thermopsis, Genista, Cytisus, and Sophora. nih.govacs.orgoup.comcabidigitallibrary.org Historically, these alkaloids have been recognized for their role in plant defense mechanisms, acting as deterrents against herbivores and insects due to their bitter taste and inherent toxicity. oup.commdpi.com

The foundational research into QA biosynthesis has established that these compounds are derived from lysine, undergoing decarboxylation to form cadaverine, which is then cyclized and modified through various enzymatic reactions. nih.gov Over decades, scientific investigations have cataloged the extensive chemical diversity within the QA family, revealing hundreds of structurally related compounds. nih.govacs.org The medicinal potential of QAs has also been a subject of historical and ongoing research, with documented antiviral, antibacterial, and antifungal properties noted. oup.com The approval of sophoridine (B192422) hydrochloride injection as an anticancer agent in China in 2005 marked a significant milestone in the clinical application of this specific alkaloid. frontiersin.org

Current Academic Interest in l-Sophoridine

In recent years, l-Sophoridine has garnered substantial academic attention due to its multifaceted pharmacological profile and distinctive chemical structure. Modern research has elucidated a broad spectrum of biological activities associated with this alkaloid, including potent anti-cancer, anti-inflammatory, anti-viral, anti-arrhythmic, and analgesic effects. dovepress.comfrontiersin.orgtcichemicals.comresearchgate.netnih.govnih.govtandfonline.commdpi.comnih.gov

The primary focus of current research on l-Sophoridine lies in its anti-tumor capabilities. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation, invasion, and metastasis, while also inducing cell cycle arrest and apoptosis in various cancer models. frontiersin.orgresearchgate.netresearchgate.netnih.govmedchemexpress.commdpi.comnih.gov This has positioned l-Sophoridine as a promising candidate for therapeutic development against a range of malignancies.

Beyond oncology, academic interest extends to its potential in treating other conditions. Research is actively exploring its utility in managing viral infections, such as Hepatitis B virus and enteroviruses, as well as in addressing cardiovascular diseases like myocardial ischemia and arrhythmias. frontiersin.orgnih.govnih.govtandfonline.comnih.gov Furthermore, its anti-inflammatory properties are being investigated for applications in inflammatory disorders, acute lung injury, and osteoporosis. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govtandfonline.comnih.gov Emerging research also highlights its potential insecticidal activity, particularly against mosquito species. mdpi.com

Ongoing scientific endeavors are focused on elucidating the intricate molecular mechanisms underlying these activities, examining pathways such as NF-κB, PI3K/AKT/mTOR, and MAPK/ERK. frontiersin.orgresearchgate.net Concurrently, efforts are underway to synthesize novel l-Sophoridine derivatives with enhanced therapeutic efficacy and improved safety profiles. researchgate.net While promising, the scientific community acknowledges the need for further in-depth studies concerning its structure-activity relationships, long-term in vivo toxicity, and comprehensive clinical efficacy. nih.govnih.govtandfonline.com

Compound Name List:

l-Sophoridine

Quinolizidine Alkaloids (QAs)

Matrine

Oxymatrine

Sophocarpine

Sophoramine

Oxysophoridine

Nortopsentin A

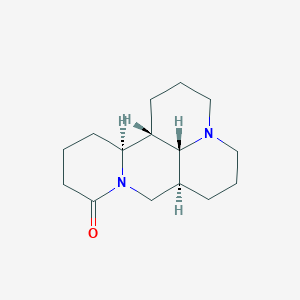

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(1S,2S,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m0/s1 |

InChI Key |

ZSBXGIUJOOQZMP-PWNZVWSESA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of L Sophoridine

Isolation and Purification Methodologies from Natural Sources

l-Sophoridine is predominantly isolated from various species within the Sophora genus, a family of leguminous plants widely distributed in traditional medicine. The extraction and purification processes are crucial for obtaining pure l-Sophoridine as a starting material for further chemical synthesis.

Commonly employed extraction methods include:

Solvent Extraction: Utilizing various organic solvents to draw out the alkaloids from plant material.

Water Extraction: Employing water as the extraction medium, often followed by pH adjustments to isolate basic alkaloids.

Ultrasonic-Assisted Extraction: Enhancing extraction efficiency through the application of ultrasonic waves. chembk.com

The plant parts utilized for isolation typically include the aerial parts and seeds of Sophora alopecuroides and Sophora flavescens. researchgate.netmdpi.comdovepress.comnih.govresearchgate.netnih.gov Following initial extraction, purification steps such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to yield high-purity l-Sophoridine, often exceeding 98% purity, which is critical for subsequent synthetic transformations. core.ac.ukmdpi.com

Chemical Conversion and Semisynthetic Approaches

l-Sophoridine's intricate molecular framework provides a versatile platform for chemical modifications, leading to a wide range of derivatives with potential therapeutic applications, particularly in anticancer research. Semisynthetic approaches often involve modifying specific functional groups or opening the lactam ring to introduce new chemical entities.

Key chemical conversions and semisynthetic strategies include:

Ring Opening and Functionalization: The lactam ring of l-Sophoridine can be opened, allowing for the introduction of carboxyl, ester, or amide groups on the resulting side chain, and alkyl, acyl, or sulfonyl groups on the exposed nitrogen atom. nih.govresearchgate.netresearchgate.net

Hydrolysis and Reduction: Derivatives of sophoridine (B192422) can be hydrolyzed to form sophoridinic acid or reduced using agents like lithium aluminum hydride (LiAlH₄) to yield sophoridinol. nih.gov

Grignard Reactions: Addition-hydrolysis reactions with Grignard reagents can be used to synthesize sophoridinic ketones. nih.gov

Dehydration Reactions: These reactions can be employed to introduce unsaturation into the molecule. nih.gov

Hybrid Synthesis: Coupling l-Sophoridine or its derivatives with other bioactive molecules, such as cinnamic acids, to create hybrid compounds with potentially synergistic effects. nih.gov

Introduction of Nitrogen Mustard Carbamate (B1207046) Moieties: Synthesis of derivatives incorporating nitrogen mustard pharmacophores has been explored to enhance antitumor potency. researchgate.net

α-Aryl Propionamide (B166681) Derivatives: Synthesis of specific derivatives, such as sophoridine α-aryl propionamide derivatives, has been investigated for their anti-hepatic fibrosis activities. nih.gov

Design and Synthesis of Novel l-Sophoridine Analogs

The exploration of l-Sophoridine analogs has primarily focused on enhancing its biological activities, particularly its antitumor properties, through targeted structural modifications. These modifications often involve introducing specific functional groups at key positions within the molecule.

N-Substituted Sophoridinic Acid Derivatives Synthesis

A significant area of research involves the synthesis of N-substituted sophoridinic acid and ester derivatives. These modifications typically target the nitrogen atom at position 12 (N-12) of the sophoridine scaffold.

N-12 Substitution: The introduction of various substituents at the N-12 position has been a primary strategy to generate novel analogs. For instance, the incorporation of trimethoxybenzyl groups at N-12 has been explored, aiming to leverage structural features found in other potent anticancer natural products. nih.gov Similarly, p-chlorobenzyl substituents at N-12 have been synthesized and evaluated. core.ac.uk

Structure-Activity Relationship (SAR) Studies: SAR analyses have indicated that the nature and position of substituents on the nitrogen atom can significantly influence the anticancer activity of these derivatives. nih.govresearchgate.net

Sophoridinol Derivatives Synthesis

Sophoridinol derivatives, obtained through the reduction of sophoridine or its intermediates, represent another important class of analogs. These compounds have shown promising antiproliferative activities.

Synthesis of Sophoridinols: Sophoridinol derivatives are synthesized from sophoridine or its related compounds. For example, sophoridinol 7i, synthesized from lead compound sophoridine (1), demonstrated notable antiproliferative activity against human hepatoma (HepG2) and breast carcinoma (MCF-7) cell lines. nih.govacs.orgfigshare.comnih.gov

Mechanism of Action: Similar to the parent compound, many sophoridinol derivatives function by arresting the cell cycle at the G0/G1 phase. nih.govacs.orgfigshare.comnih.gov

Regioselective Modifications (e.g., C-14, N-16 Positions)

Regioselective modifications at specific carbon and nitrogen atoms are crucial for fine-tuning the biological profile of l-Sophoridine derivatives.

C-14 Position: The C-14 position of the lactam ring is a frequently targeted site for structural modifications. nih.gov This includes the introduction of various functional groups, such as halogenation or the formation of formyl derivatives, leading to compounds with altered biological properties. mdpi.comresearchgate.net

N-16 Position: While modifications at the N-12 position are more commonly reported for N-substituted derivatives, the N-16 position has also been identified as a site for structural alterations in matrine-type alkaloids, which share structural similarities with sophoridine. nih.gov

Introduction of Specific Functional Groups (e.g., Oxime Ester, Aliphatic Acyl, N-Benzyl Indole)

The incorporation of specific functional groups into the l-Sophoridine scaffold is a key strategy for developing potent bioactive agents.

Oxime Ester Fragments: The introduction of oxime ester moieties at the C-14 position has been explored, particularly in the context of developing potential larvicidal agents. mdpi.com

Aliphatic Acyl Groups: The attachment of aliphatic acyl groups to the sophoridine structure has been shown to influence its biological activity, particularly in anticancer applications. nih.gov

Indole (B1671886) Moieties: While direct "N-Benzyl Indole" synthesis is not explicitly detailed, the introduction of N-(4-(phenylmethoxy)benzyl) groups at the indole ring has been investigated, suggesting the incorporation of indole structures with benzyl (B1604629) substituents onto the sophoridine scaffold. nih.gov

α, β-Unsaturated Ketone Moiety: The synthesis of derivatives featuring an α, β-unsaturated ketone scaffold has been reported to significantly enhance anticancer activity. mdpi.com

Table 1: Representative Sophoridine Derivatives and Their Reported Activities

| Derivative Class/Specific Compound | Key Modification | Reported Activity/Target | Reference(s) |

| Sophoridinol 7i | Sophoridinol derivative | Antiproliferative activity against HepG2 (IC₅₀ = 3.1 μM), MCF-7, and MCF-7/AMD cells; cell cycle arrest at G0/G1 phase. | nih.govacs.orgfigshare.comnih.gov |

| N-Trimethoxybenzyl derivatives | N-12 substitution with trimethoxybenzyl group | Enhanced anticancer activity. | nih.gov |

| N-p-Chlorobenzyl sophoridinol | N-12 substitution with p-chlorobenzyl group | Antiproliferative activity (IC₅₀ = 9.3 μmol/L) against HepG2 cells; cell cycle arrest at G0/G1 phase. | core.ac.uk |

| Sophoridine-cinnamic acid hybrids | Hybridization with cinnamic acids | Potent effect against HeLa, HepG2, and A549 cancer cell lines; induced apoptosis and altered mitochondrial membrane potential in HepG2 cells. | nih.gov |

| Sophoridine α-aryl propionamide ZM600 | α-aryl propionamide derivative | Inhibitory effect on HSC activation; ameliorated liver fibrosis in vivo; inhibited NF-κB, PI-3K/AKT, and TGF-β/Smads signaling pathways. | nih.gov |

| Oxime ester derivatives (e.g., SOP-2g) | C-14 substitution with oxime ester fragment | Larvicidal activity against Aedes albopictus larva (LC₅₀ = 430.53 ppm for SOP-2g). | mdpi.com |

| α, β-Unsaturated sophoridinic derivatives | Introduction of α, β-unsaturated ketone moiety | Potential effects against HepG-2 and CNE-2 human cancer cell lines (e.g., 2f, 2m). | mdpi.com |

| Sophoridine hydroxamic acid derivatives | Incorporation of hydroxamic acid moiety | Significant cytotoxicity against triple-negative breast cancer CAL-51 cells (IC₅₀ = 1.17 μM); low nanomolar inhibitory potency toward HDAC1/3/6. | researchgate.net |

| Nitrogen mustard carbamate derivatives | Incorporation of nitrogen mustard carbamate | Potent antitumor activity against cancer cell lines (e.g., leukemia K562, breast cancer, HepG2) with IC₅₀ values of 0.55–1.7 μM. | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Correlation of Structural Alterations with Preclinical Biological Potency

Numerous studies have systematically modified the l-sophoridine structure to identify key pharmacophores and optimize biological activity. These efforts have yielded valuable insights into how specific structural changes correlate with enhanced potency against various cancer cell lines and, in some cases, other biological targets.

Impact of Substituents on Nitrogen Atoms

Modifications targeting the nitrogen atoms, particularly at the 12-position (N-12) or 16-position (N-16), have consistently shown a significant impact on anticancer activity. The introduction of various substituents onto these nitrogen atoms can substantially enhance the cytotoxic effects of l-sophoridine analogs nih.govresearchgate.netresearchgate.net. For instance, N-substituted sophoridinic acid derivatives have demonstrated improved antiproliferative activities. A notable example is compound 6b, which features a bromoacetyl group attached to the nitrogen at the 12-position, exhibiting potent inhibition rates against several human cancer cell lines mdpi.com. Similarly, the incorporation of N-benzyl indole (B1671886) groups at the C-14 position has also led to enhanced anti-proliferative activity researchgate.netdovepress.com. Further modifications on the nitrogen atom of the indole ring in these derivatives have been shown to improve lipophilicity, consequently boosting anticancer efficacy researchgate.net. The development of sophoridinic acid-nitrogen mustard derivatives, by modifying the 12-nitrogen atom and carboxyl groups, resulted in compounds with significantly improved antitumor activity compared to the parent l-sophoridine frontiersin.org.

Contribution of Specific Moiety Introductions to Efficacy

Beyond modifications at nitrogen atoms, the introduction of specific chemical moieties at various positions has proven effective in enhancing biological potency.

α,β-Unsaturated Ketone and Heterocyclic Groups: The incorporation of an α,β-unsaturated ketone moiety, often in conjunction with heterocyclic groups, has been identified as a strategy to significantly boost anticancer activity nih.govresearchgate.net. For example, compound 21, an analog featuring an α,β-unsaturated ketone, displayed improved antitumor effects researchgate.net.

Indole Scaffolds: The introduction of indole scaffolds, particularly at the C-14 position, has been instrumental in enhancing the anticancer properties of l-sophoridine derivatives researchgate.net. Specifically, N-benzyl indole substituents at C-14 have demonstrated a notable increase in anti-proliferative activity researchgate.netdovepress.com. Compound 26, a derivative incorporating an indole moiety, exhibited potent anticancer activity with low IC50 values across multiple cancer cell lines, outperforming the parent compound researchgate.netsci-hub.se.

Nitrogen Mustard Moiety: The conjugation of nitrogen mustard functionalities to the l-sophoridine scaffold has been a successful approach to amplify antitumor activity. These hybrid molecules demonstrate enhanced interactions with DNA Topo I, leading to increased cytotoxic effects mdpi.comfrontiersin.org. Compound 12f, for instance, a derivative bearing a nitrogen mustard group, showed a potent IC50 value against HepG2 cells, significantly surpassing that of l-sophoridine frontiersin.org.

Aromatic and Heterocyclic Substituents at C-14: Modifications at the C-14 position with substituted phenylmethylene groups have yielded compounds with improved activity. Derivatives featuring a 3-methoxy-4-methyl phenyl ring (compound 12) and a 3-ethoxy-4-benzyloxy phenyl ring (compound 20) showed enhanced antiproliferative effects, with compound 20 exhibiting a fourfold increase in activity compared to the parent l-sophoridine nih.gov. Conversely, the presence of a dimethylamino group at the para-position of the phenyl ring rendered the compound inactive nih.gov.

Oxime Ester Group: In the context of larvicidal activity against Aedes albopictus, the introduction of an oxime ester group at the C-14 position of l-sophoridine derivatives was found to be beneficial for improving biological activity mdpi.comnih.gov.

Pharmacological Activities and Preclinical Efficacy Studies

Antineoplastic Activities in Preclinical Models

l-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a range of antineoplastic activities in various preclinical cancer models. frontiersin.org Its anticancer effects are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of the tumor microenvironment. frontiersin.orgnih.gov Research indicates its potential as a therapeutic agent against several types of cancer, including lung, pancreatic, gastric, colorectal, and liver cancers. frontiersin.org

l-Sophoridine has been shown to significantly inhibit the proliferation of a wide array of human cancer cell lines. nih.gov Studies have reported its cytotoxic effects against pancreatic, gastric, liver, colon, gallbladder, and prostate carcinoma cells, with pancreatic cancer cells showing particular sensitivity. nih.gov For instance, l-Sophoridine administration has been found to considerably suppress the growth and colony formation of breast cancer cells (MCF-7 and MDA-MB-231) and gastric cancer cells. nih.govresearchgate.net In non-small cell lung cancer (NSCLC) models, macrophages stimulated by l-Sophoridine effectively inhibited the colony-forming abilities of H460 and Lewis lung cancer cells. nih.govnih.gov Furthermore, the compound has been observed to repress tumor progression in human colorectal cancer cells. nih.gov

Table 1: Inhibitory Effects of l-Sophoridine on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 Value (48h) | Reference |

|---|---|---|---|

| Pancreatic Cancer Cells | Pancreatic Cancer | ~20 µM to 200 µM | nih.gov |

| Miapaca-2 | Pancreatic Cancer | Not Specified | nih.gov |

| Panc-1 | Pancreatic Cancer | Not Specified | nih.gov |

| SW480 | Colorectal Cancer | 3.14 mM | researchgate.net |

| MCF-7 | Breast Cancer | 87.96 µM | figshare.com |

| MDA-MB-231 | Breast Cancer | 81.07 µM | figshare.com |

| AGS | Gastric Cancer | Not Specified | researchgate.net |

| SGC7901 | Gastric Cancer | Not Specified | researchgate.net |

A key mechanism behind the antiproliferative activity of l-Sophoridine is its ability to modulate the cell cycle, inducing arrest at various phases. frontiersin.org This disruption of the normal cell division process prevents cancer cells from replicating. Preclinical studies have shown that l-Sophoridine can induce cell cycle arrest at the G2/M phase in gastric cancer and human glioma cells. frontiersin.orgnih.govnih.gov In pancreatic cancer cells, treatment with l-Sophoridine leads to an accumulation of the cell population in the S phase. nih.govresearchgate.net Specifically, it increased the S phase population from 26.23% to 38.67% in Miapaca-2 cells. nih.gov Similarly, S phase arrest was observed in colon cancer cells. frontiersin.org In other cancer types, such as colorectal and triple-negative breast cancer, l-Sophoridine has been reported to cause G1 phase arrest. researchgate.netresearchgate.net The molecular mechanisms often involve the downregulation of key cell cycle regulatory proteins like Cyclin D1 and CDK2. frontiersin.orgnih.gov

Table 2: l-Sophoridine-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Phase of Arrest | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| Gastric Cancer | MGC-803, AGS, SGC7901 | G2/M | Inhibition of double-strand DNA break repair | frontiersin.orgnih.govscispace.com |

| Brain Cancer (Glioma) | U87MG | G2/M | Downregulation of p27, CDK2 | frontiersin.orgnih.gov |

| Pancreatic Cancer | Miapaca-2, Panc-1 | S Phase | ERK signaling pathway | frontiersin.orgnih.gov |

| Colon Cancer | SW620 | S Phase | Not Specified | frontiersin.org |

| Colorectal Cancer | SW480, RKO | G1 Phase | Downregulation of Cyclin D1, Upregulation of p27 | researchgate.net |

| Breast Cancer (TNBC) | MDA-MB-231 | G1 Phase | Not Specified | researchgate.net |

l-Sophoridine is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. frontiersin.orgnih.gov This activity is a crucial component of its antitumor effect. The compound triggers apoptosis through the mitochondrial pathway, which involves modulating the expression of Bcl-2 family proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. frontiersin.orgresearchgate.netdovepress.com This leads to the activation of a cascade of caspases, including caspase-3, caspase-8, and caspase-9, which are key executioners of apoptosis. frontiersin.orgnih.govnih.gov Apoptosis induction by l-Sophoridine has been documented in numerous cancer cell lines, including those from pancreatic, gastric, lung, and brain cancers. frontiersin.org For example, in human glioma U87MG cells, l-Sophoridine upregulates p53, Smac, and caspase-3/8 while downregulating anti-apoptotic proteins like Survivin and Bcl-2. nih.gov

Table 3: Apoptosis Induction by l-Sophoridine in Preclinical Models

| Cancer Type | Cell Line(s) | Key Apoptotic Mechanisms | Reference |

|---|---|---|---|

| Pancreatic Cancer | Capan-1 | Caspase-3 pathway, Upregulation of Bax, Downregulation of Bcl-2 | frontiersin.orgnih.gov |

| Gastric Cancer | MKN45 | Downregulation of HMGB3 | frontiersin.orgnih.gov |

| Lung Cancer | A549 | Increased ROS levels, Upregulation of Caspase-3/8 | frontiersin.org |

| Brain Cancer (Glioma) | U87MG | Mitochondrial pathway, Upregulation of p53, Smac, Caspase-3/8 | frontiersin.orgnih.gov |

| Colorectal Cancer | RKO, SW480 | Upregulation of Bax, Downregulation of Bcl-2 | researchgate.net |

| Liver Cancer | Not Specified | Regulation of PTEN/PI3K/Akt, Caspase-3/-9 pathways | dovepress.com |

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. l-Sophoridine has been shown to inhibit these processes in several types of cancer. frontiersin.orgresearchgate.net Studies have demonstrated its capacity to significantly suppress the migration and invasion of breast, gastric, and hepatocellular carcinoma cells. nih.govnih.govresearchgate.net A primary mechanism for this effect is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. frontiersin.orgnih.gov For instance, l-Sophoridine treatment has been found to decrease the expression of MMP-2 and MMP-9 in pancreatic cancer and hepatocellular carcinoma cells. frontiersin.orgnih.gov In non-small cell lung cancer A549 cells, l-Sophoridine has also been shown to significantly reduce cell migration ability. ijper.org

Table 4: Anti-Metastatic Effects of l-Sophoridine

| Cancer Type | Cell Line(s) | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | Capan-1 | Inhibition of invasion | Downregulation of MMP-2, MMP-9 | frontiersin.orgnih.gov |

| Hepatocellular Carcinoma | Not Specified | Inhibition of invasion and migration | Downregulation of MMP-2, MMP-9 | nih.gov |

| Lung Cancer (NSCLC) | A549 | Inhibition of migration | Downregulation of mTOR and NOTCH1 | ijper.org |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of migration and invasion | Targeting PIM1 | nih.govfigshare.com |

| Gastric Cancer | AGS, SGC7901 | Inhibition of migration and invasion | ESRRG-mediated β-catenin degradation | scispace.comresearchgate.net |

In preclinical studies, l-Sophoridine has demonstrated the ability to enhance the effectiveness of conventional chemotherapeutic drugs, suggesting its potential use in combination therapies. frontiersin.org It has been shown to enhance the anticancer effects of cisplatin (B142131) in both gastric and lung cancer cells. frontiersin.orgnih.govscispace.com One mechanism for this synergy is that l-Sophoridine can induce G2/M cell cycle arrest by inhibiting the repair of double-strand DNA breaks, thereby making cancer cells more susceptible to DNA-damaging agents like cisplatin. frontiersin.orgnih.gov Furthermore, l-Sophoridine has been found to reduce cisplatin resistance in lung cancer cells by activating the Hippo-YAP and p53 signaling pathways. frontiersin.org In ovarian cancer, l-Sophoridine combined with cisplatin inhibits cell proliferation, a mechanism potentially linked to increased expression of tumor suppressor genes. frontiersin.org

l-Sophoridine can exert significant antitumor effects by modulating the tumor microenvironment (TME), particularly the immune components. nih.gov A key action is its ability to repolarize tumor-associated macrophages (TAMs). nih.govnih.gov It promotes the shift of TAMs from an immunosuppressive, pro-tumoral M2 phenotype to an anti-tumor, pro-inflammatory M1 phenotype. nih.govpolicycommons.netsci-hub.ru This M1 polarization, driven by the activation of the MAPK signaling pathway, leads to the inhibition of cancer cell growth. nih.govnih.gov

In addition to its effects on macrophages, l-Sophoridine enhances the activity of cytotoxic CD8+ T cells, which are critical for killing cancer cells. frontiersin.org It has been shown to increase the proliferation and cytotoxic function of CD8+ T cells while alleviating their functional exhaustion by downregulating inhibitory markers such as PD-1, TIM-3, and LAG-3. frontiersin.orgnih.govnih.govsci-hub.ru l-Sophoridine also inhibits the migration of macrophages into the tumor by decreasing the expression of the chemokine receptor CCR2. nih.govsci-hub.ru By reshaping the immune landscape within the tumor, l-Sophoridine helps to create a less hospitable environment for cancer growth. sci-hub.ru

Anti-inflammatory and Immunomodulatory Effects

L-Sophoridine demonstrates significant anti-inflammatory and immunomodulatory activities by influencing various cellular and molecular components of the inflammatory cascade.

Cytokine and Chemokine Expression Regulation

A primary mechanism of l-Sophoridine's anti-inflammatory action is its ability to regulate the production of key signaling molecules, including cytokines and chemokines. Research has shown that l-Sophoridine can downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suppression is often mediated through the inhibition of the NF-κB signaling pathway, a crucial regulator of the immune response. In various experimental models, l-Sophoridine has been observed to inhibit the production of TNF-α, IL-8, and Prostaglandin (B15479496) E2 (PGE2). However, its effect on IL-6 production may be model-dependent. In specific anti-cancer contexts, l-Sophoridine has been shown to increase the expression of pro-inflammatory cytokines to promote an anti-tumor M1 macrophage phenotype. nih.gov

Table 1: Effect of l-Sophoridine on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | Lipopolysaccharide (LPS)-stimulated macrophages | Inhibition | frontiersin.org |

| IL-6 | Lipopolysaccharide (LPS)-stimulated macrophages | No significant effect | |

| IL-8 | Lipopolysaccharide (LPS)-stimulated HL-60 cells | Inhibition | |

| PGE2 | Carrageenan-induced inflammatory exudates | Inhibition | |

| TNF-α | Carrageenan-induced inflammatory exudates | Inhibition | |

| IL-1β | THP-1-derived macrophages | Upregulation (M1 polarization) | nih.gov |

Leukocyte Infiltration Attenuation

L-Sophoridine has been shown to mitigate inflammation by reducing the infiltration of leukocytes into affected tissues. In preclinical models, such as carrageenan-induced paw edema in rats, administration of l-Sophoridine resulted in diminished migration of polymorphonuclear leukocytes to the site of inflammation. nih.gov This model simulates the acute inflammatory response, which is characterized by increased vascular permeability and the influx of immune cells. mdpi.commdpi.com The ability of l-Sophoridine to suppress this cellular migration is a key component of its anti-inflammatory efficacy, as the accumulation of leukocytes, particularly neutrophils, is a hallmark of acute inflammation and contributes to tissue damage. nih.govnih.gov

Macrophage Activation and Autophagy Modulation

L-Sophoridine exerts significant immunomodulatory effects by influencing macrophage activation and the cellular process of autophagy. It has been demonstrated that l-Sophoridine can promote the polarization of macrophages toward an M1 phenotype, which is associated with pro-inflammatory and anti-tumor responses. nih.gov This is achieved by activating signaling pathways like the MAPK pathway, leading to increased expression of M1 surface markers and pro-inflammatory cytokines. nih.gov

Furthermore, l-Sophoridine has been found to enhance autophagy in macrophages. This enhancement can alleviate inflammatory conditions, such as endotoxin-induced acute lung injury, by suppressing the TLR4/NF-κB and mTOR signaling pathways. By modulating macrophage function and autophagy, l-Sophoridine can influence the resolution of inflammation and the nature of the immune response.

Antiviral Properties

L-Sophoridine has demonstrated inhibitory effects against a range of viruses, primarily by interfering with viral replication and modulating host cell pathways that viruses exploit for their propagation. dovepress.com

Inhibition of Viral Replication Stages

The antiviral activity of l-Sophoridine is linked to its ability to inhibit critical stages of the viral life cycle. For Hepatitis B Virus (HBV), l-Sophoridine is thought to interfere with the viral DNA polymerase, an enzyme essential for the replication of the viral genome. nih.govnih.gov

In studies involving Herpes Simplex Virus Type 1 (HSV-1), l-Sophoridine has been shown to suppress viral replication by hindering the expression of viral genes across all three successive stages of the replication cycle: immediate-early, early, and late genes. nih.govnih.govresearchgate.net This broad inhibition prevents the production of essential viral proteins and new viral particles. The replication process for HSV-1 involves a cascade where immediate-early genes activate early genes (which include the viral DNA polymerase), followed by the expression of late genes that primarily encode structural proteins for new virions. msu.ruyoutube.com L-Sophoridine's ability to disrupt this entire sequence underscores its potent anti-HSV-1 activity. nih.govresearchgate.net

Table 2: Antiviral Activity of l-Sophoridine

| Virus | Proposed Mechanism of Action | Reference |

|---|---|---|

| Hepatitis B Virus (HBV) | Interference with viral DNA polymerase. | nih.govnih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of immediate-early, early, and late gene expression. | nih.govnih.govresearchgate.net |

| Enterovirus 71 (EV71) | Inhibition of viral replication. | dovepress.com |

| Coxsackievirus B3 (CVB3) | Inhibition of viral replication. | dovepress.com |

Modulation of Host Cellular Pathways in Viral Infections

Beyond directly targeting viral components, l-Sophoridine also exerts its antiviral effects by modulating host cellular signaling pathways that are often hijacked by viruses to facilitate their replication. researchgate.net Research has shown that l-Sophoridine can suppress the activation of the cellular PI3K/Akt and p38 MAPK pathways. nih.govnih.govresearchgate.net Many viruses, including HSV-1, activate these pathways to create a favorable cellular environment for their own replication. thno.orgscilit.com By downregulating the PI3K/Akt pathway and repressing virus-induced activation of the p38 MAPK pathway, l-Sophoridine effectively obstructs viral replication and reduces the production of progeny virus particles. nih.govnih.govresearchgate.netresearchgate.net This host-targeted mechanism represents a significant strategy for its antiviral action.

Cardioprotective and Anti-Arrhythmic Research

l-Sophoridine has demonstrated notable cardioprotective and anti-arrhythmic properties in various preclinical investigations. Its mechanism of action is multifaceted, primarily involving the modulation of multiple ion channels within cardiac cells. nih.gov

Research has shown that sophoridine (B192422) can effectively inhibit several key ion currents, including the transient outward potassium currents (Ito), L-type calcium currents (ICa-L), and the rapid activation of delayed rectifier potassium currents (IKr). nih.gov This multi-ion channel blockade contributes to its anti-arrhythmic effects. In ex vivo studies, sophoridine has been observed to decrease heart rate and ventricular conduction velocity, while prolonging the Q-T interval in a manner dependent on its concentration. nih.gov Furthermore, it extends the active time of the heart and increases the action potential duration at 90% repolarization (APD90). nih.gov

In animal models of arrhythmia, sophoridine has shown significant efficacy. It has been found to inhibit ventricular arrhythmias induced by aconitine (B1665448), barium chloride, and coronary ligation in rats. nih.gov In a tachyarrhythmia model induced by left coronary artery ligation, sophoridine significantly lengthened the onset time and reduced the duration of spontaneous ventricular tachycardia. nih.gov It also demonstrated anti-arrhythmic effects in models induced by aconitine and ouabain. nih.gov

Beyond its direct anti-arrhythmic actions, sophoridine also exhibits cardioprotective effects in the context of heart failure. In a rat model of chronic heart failure, treatment with sophoridine was found to improve cardiac function by enhancing cardiac Ca2+-induced Ca2+ transients, an effect linked to the upregulation of the dihydropyridine (B1217469) receptor (DHPR). nih.gov

| Model | Key Findings | Potential Mechanism of Action |

|---|---|---|

| Isolated Primary Cardiomyocytes and Stable Cell Lines | Demonstrated blockade of Ito, ICa-L, and IKr ion channels. nih.gov | Multi-ion channel inhibition. nih.gov |

| Langendorff-perfused Rat or Guinea-Pig Hearts | Decreased heart rate, reduced ventricular conduction velocity, and prolonged Q-T interval. nih.gov | Negative chronotropic effect. nih.gov |

| Aconitine, BaCl2, and Coronary Ligation-Induced Arrhythmia in Rats | Significantly inhibited ventricular arrhythmias. nih.gov | Modulation of cardiac ion channels. nih.gov |

| Left Coronary Artery Ligation (LCAL)-Induced Tachyarrhythmia | Lengthened onset time and curtailed duration of ventricular tachycardia. nih.gov | Electrophysiological modulation. nih.gov |

| Rat Model of Chronic Heart Failure | Improved heart failure by ameliorating cardiac Ca2+-induced Ca2+ transients. nih.gov | Upregulation of the dihydropyridine receptor (DHPR). nih.gov |

Analgesic Effects

Preclinical studies have indicated that l-sophoridine possesses significant analgesic properties. nih.gov Its efficacy has been evaluated in various pain models, demonstrating its potential as a therapeutic agent for pain management.

In an inflammatory pain mouse model induced by complete Freund's adjuvant (CFA), sophoridine treatment was shown to alleviate mechanical hypersensitivity. nih.gov This suggests its utility in managing pain associated with inflammation. The analgesic effects of sophoridine are further supported by studies using the hot plate and tenderness tests, where it significantly prolonged the pain threshold and reaction time to pain in mice across low, medium, and high doses. nih.gov

The mechanism underlying sophoridine's analgesic effects appears to be linked to its anti-inflammatory activity. It has been shown to decrease the release of pro-inflammatory factors in microglia stimulated by lipopolysaccharide (LPS). nih.gov By mitigating the inflammatory response, sophoridine can effectively reduce pain hypersensitivity. nih.gov

| Pain Model | Observed Effects | Investigated Mechanism |

|---|---|---|

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Relieved mechanical hypersensitivity and anxiety-like behavior. nih.gov | Decreased pro-inflammatory factor release in microglia; recovered abnormal neuroplasticity in the anterior cingulate cortex. nih.gov |

| Hot Plate and Tenderness Tests | Significantly prolonged pain threshold and reaction time to pain in mice. nih.gov | Central and peripheral analgesic actions. nih.gov |

| Acetic Acid Writhing Pain Model | Demonstrated a significant analgesic effect. nih.gov | Inhibition of inflammatory mediators. nih.gov |

Anti-Osteoporosis Investigations

l-Sophoridine has emerged as a promising candidate for the treatment of osteoporosis due to its inhibitory effects on bone resorption. The primary mechanism underlying this activity is the suppression of osteoclastogenesis, the process of osteoclast formation, which is a key factor in the development of osteoporosis.

Research has elucidated that sophoridine exerts its anti-osteoporotic effects by targeting specific signaling pathways involved in osteoclast differentiation. A key pathway implicated is the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling cascade.

Sophoridine has been shown to inhibit RANKL-induced osteoclast formation. nih.gov Mechanistically, it blocks the activation of Extracellular signal-regulated kinase (ERK) and c-Fos, which are downstream components of the RANKL pathway. nih.gov Furthermore, sophoridine inhibits the induction and nuclear translocation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis. nih.gov By interfering with these signaling molecules, sophoridine effectively halts the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

| Target Pathway | Molecular Effects | Outcome |

|---|---|---|

| RANKL-ERK-NFAT Pathway | Blocks RANKL-induced activation of ERK and c-Fos. nih.gov | Inhibition of osteoclast differentiation. nih.gov |

| NFATc1 Regulation | Inhibits the induction and nuclear translocation of NFATc1. nih.gov | Suppression of osteoclast-specific gene expression. nih.gov |

Insecticidal Activity Research

l-Sophoridine and its derivatives have been investigated for their insecticidal properties, showing potential as active ingredients in the development of novel insecticides. mdpi.com

One of the primary mechanisms underlying the insecticidal activity of sophoridine derivatives is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. mdpi.com AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, causing persistent stimulation of nerve fibers, which results in paralysis and ultimately, the death of the insect. nih.gov

In a study evaluating novel sophoridine derivatives, several compounds exhibited significant AChE inhibitory activity. For instance, at a concentration of 250 ppm, the derivatives SOP-2g, SOP-2q, and SOP-2r showed AChE inhibitory activities of 63.16%, 46.67%, and 35.11%, respectively. mdpi.com This demonstrates the potential of sophoridine-based compounds to act as effective AChE inhibitors for insect control.

| Compound | Concentration | AChE Inhibitory Activity (%) |

|---|---|---|

| SOP-2g | 250 ppm | 63.16% mdpi.com |

| SOP-2q | 250 ppm | 46.67% mdpi.com |

| SOP-2r | 250 ppm | 35.11% mdpi.com |

In addition to AChE inhibition, sophoridine derivatives have been shown to cause significant developmental and morphological disruptions in insect larvae, particularly in the mosquito species Aedes albopictus. mdpi.com

Treatment of fourth-instar larvae of Ae. albopictus with sophoridine derivatives resulted in notable morphological changes. Observations of dead larvae treated with compounds SOP-2q and SOP-2r revealed alterations in the intestinal cavity, caudal gill, and tail. nih.gov These disruptions in larval morphology contribute to the larvicidal action of these compounds, complementing the neurotoxic effects of AChE inhibition. nih.gov This dual mode of action enhances their potential as effective larvicidal agents for mosquito control. mdpi.com

Molecular Mechanisms and Intracellular Signaling Pathway Elucidation

Modulation of Gene Expression Profiles (e.g., MMPs, HMGB3)

Research into the molecular mechanisms of l-Sophoridine has revealed its capacity to modulate the expression profiles of critical genes involved in cellular processes such as invasion, metastasis, and cell cycle regulation. Specifically, studies have highlighted l-Sophoridine's impact on Matrix Metalloproteinases (MMPs) and High Mobility Group Box 3 (HMGB3), key players in cancer progression and cellular function.

Impact on Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components, playing significant roles in tissue remodeling, cell migration, invasion, and metastasis. Scientific investigations have demonstrated that l-Sophoridine can exert inhibitory effects on the expression of certain MMPs.

For instance, in pancreatic cancer cells (capan-1), l-Sophoridine has been shown to significantly downregulate the levels of MMP-2 and MMP-9 in a concentration-dependent manner frontiersin.org. Further supporting this, studies in human glioma U87 cells indicated that l-Sophoridine inhibits the expression of MMP-9 mRNA and protein frontiersin.org. Similarly, research in liver cancer cells suggests that l-Sophoridine regulates MMP-2 and MMP-9 signaling pathways, contributing to its anti-cancer effects dovepress.com. In lung cancer contexts, l-Sophoridine has also been observed to downregulate MMP-2 and MMP-9 expression nih.gov.

Influence on High Mobility Group Box 3 (HMGB3)

High Mobility Group Box 3 (HMGB3) is a nuclear protein that plays a role in DNA repair, replication, and transcription, and is increasingly recognized for its involvement in tumorigenesis and cancer progression mdpi.comnih.govnih.gov. Studies have identified a direct link between l-Sophoridine treatment and the modulation of HMGB3 expression.

In gastric cancer cell lines, specifically MKN45 cells, l-Sophoridine has been shown to downregulate HMGB3 expression, which is associated with the inhibition of cell proliferation and promotion of apoptosis frontiersin.orgnih.govsinh.ac.cn. Experimental findings indicate that 48-hour treatment with l-Sophoridine significantly reduces HMGB3 protein expression in MKN45 cells sinh.ac.cnresearchgate.net. This downregulation of HMGB3 is suggested to be a key mechanism through which l-Sophoridine exerts its anti-proliferative and pro-apoptotic effects in these cancer cells sinh.ac.cnresearchgate.net.

Summary of Gene Expression Modulation by l-Sophoridine

The following table summarizes the observed effects of l-Sophoridine on the expression of MMPs and HMGB3 in various cellular contexts, based on available research findings.

| Target Gene | Cell Line/Context | Observed Effect | Supporting Research |

| MMP-2 | Capan-1 cells | Downregulation | frontiersin.org, dovepress.com, nih.gov |

| MMP-9 | Capan-1 cells | Downregulation | frontiersin.org, dovepress.com, nih.gov |

| MMP-9 | Human glioma U87 cells | Downregulation (mRNA and protein) | frontiersin.org |

| HMGB3 | MKN45 cells | Downregulation | researchgate.net, frontiersin.org, nih.gov, sinh.ac.cn |

Note: The specific concentrations and experimental conditions for these modulations are detailed within the cited primary research articles.

Compound Names Mentioned:

l-Sophoridine

Methodological Approaches in L Sophoridine Preclinical Research

In Vivo Preclinical Animal Models

Xenograft Tumor Models

Xenograft tumor models are a cornerstone of preclinical oncology research, providing a means to evaluate the efficacy of potential anti-cancer compounds in a living organism. These models typically involve the subcutaneous implantation of human cancer cell lines or patient-derived tumor tissue into immunocompromised mice.

Research on l-Sophoridine has utilized such models to investigate its tumor-suppressive properties across various cancer types. In studies involving pancreatic cancer, l-Sophoridine has been shown to drastically suppress tumor growth in mouse xenograft models. mdpi.com Similarly, its efficacy has been demonstrated in preclinical models of breast cancer, where it inhibited tumor growth in patient-derived xenografts. nih.gov Investigations into colorectal cancer have also employed xenograft models to show that l-Sophoridine can repress tumor progression by targeting specific molecular pathways, such as the one involving mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2). nih.gov

These studies consistently demonstrate the utility of xenograft models in validating the in vivo anti-tumor potential of l-Sophoridine, providing a critical translational step from in vitro cell culture experiments.

Table 1: l-Sophoridine Efficacy in Xenograft Tumor Models

| Cancer Type | Model Details | Key Findings | Reference(s) |

|---|---|---|---|

| Pancreatic Cancer | Mouse xenograft model | Significantly suppressed tumor growth. | mdpi.com |

| Breast Cancer | Patient-derived xenografts (PDX) | Inhibited tumor growth. | nih.gov |

| Colorectal Cancer | Human colorectal cancer cell xenografts | Repressed tumor progression. | nih.gov |

| Gastric Cancer | SGC7901 and AGS cell xenografts | Inhibited tumor growth, migration, and invasion. | nih.gov |

Inflammation and Infection Disease Models

The anti-inflammatory and anti-infective potential of l-Sophoridine has been explored through various preclinical models that mimic aspects of human diseases. These models are crucial for understanding the mechanisms by which l-Sophoridine exerts its therapeutic effects.

In the realm of inflammation, the carrageenin-induced mouse paw edema model, a classic test for acute inflammation, has been used to demonstrate the anti-inflammatory action of l-Sophoridine. nih.gov The compound was found to inhibit the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudates. nih.gov For chronic inflammatory conditions, a collagen-induced arthritis (CIA) rat model, which mimics human rheumatoid arthritis, showed that l-Sophoridine treatment could effectively ameliorate synovial inflammation. frontiersin.org In vitro models using lipopolysaccharide (LPS) to stimulate macrophages or other immune cells are also widely used. These studies have shown that l-Sophoridine can reduce the secretion of inflammatory cytokines from LPS-activated cells. frontiersin.orgresearchgate.net Furthermore, in an LPS-induced acute lung injury mouse model, l-Sophoridine was found to alleviate the inflammatory response. mdpi.comfrontiersin.org

Regarding infectious diseases, research has indicated that l-Sophoridine possesses both antiviral and antibacterial properties. Its activity against the Hepatitis B virus (HBV) has been demonstrated in the HepG2.2.15 cell line, where it significantly inhibited the secretion of the Hepatitis B surface antigen (HBsAg). nih.gov It has also shown inhibitory effects against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. nih.gov Bacteriological studies have confirmed that l-Sophoridine can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus epidermidis. nih.gov

Table 2: Preclinical Inflammation and Infection Models for l-Sophoridine Evaluation

| Model Type | Specific Model | Key Findings | Reference(s) |

|---|---|---|---|

| Inflammation | Carrageenin-induced mouse paw edema | Inhibited production of TNF-α and PGE2. | nih.gov |

| Collagen-induced arthritis (CIA) in rats | Ameliorated synovial inflammation. | frontiersin.org | |

| LPS-induced acute lung injury in mice | Alleviated inflammatory response. | mdpi.comfrontiersin.org | |

| LPS-stimulated macrophages (in vitro) | Reduced secretion of inflammatory cytokines. | frontiersin.orgresearchgate.net | |

| Infection | Hepatitis B Virus (HBV) cell model (HepG2.2.15) | Significantly inhibited HBsAg secretion. | nih.gov |

| Bacterial growth inhibition assays | Inhibited growth of E. coli, S. epidermidis, etc. | nih.gov |

Bone Metabolism Disruption Models

Preclinical models of bone metabolism disruption are essential for evaluating therapies for diseases like osteoporosis, which is characterized by an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts. researchgate.netyoutube.com The primary in vivo model used to study the effects of l-Sophoridine on bone health is the ovariectomized (OVX) mouse. youtube.comresearchgate.net This model mimics postmenopausal osteoporosis, where estrogen deficiency leads to significant bone loss.

Studies using OVX mice have demonstrated that l-Sophoridine has a significant anti-osteoporosis effect, effectively inhibiting bone loss. youtube.comresearchgate.net The mechanism behind this effect has been investigated using in vitro models of osteoclastogenesis. Osteoclasts, the cells responsible for bone resorption, differentiate from macrophage precursors under the influence of the Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.govyoutube.comresearchgate.net Research has shown that l-Sophoridine directly inhibits RANKL-induced osteoclast formation from bone marrow macrophages. youtube.com This inhibition is associated with the downregulation of osteoclast-specific markers and key signaling pathways, such as the MAPK/ERK pathway. youtube.comresearchgate.net

These findings from both in vivo and in vitro models suggest that l-Sophoridine mitigates bone loss primarily by suppressing the differentiation and function of osteoclasts. youtube.com

Table 3: l-Sophoridine in Bone Metabolism Disruption Models

| Model Type | Specific Model | Key Findings | Reference(s) |

|---|---|---|---|

| In Vivo | Ovariectomized (OVX) mouse model | Exhibited significant anti-osteoporosis effect; inhibited bone loss. | youtube.comresearchgate.net |

| In Vitro | RANKL-induced osteoclast differentiation | Inhibited osteoclast formation; downregulated OC-specific marker genes. | youtube.comresearchgate.net |

Insecticide Efficacy Evaluation Models

The insecticidal properties of l-Sophoridine and related alkaloids have been evaluated using various laboratory models targeting significant pests. These evaluations are critical for the development of new, potentially bio-based insecticides.

A primary model for this research involves assessing the larvicidal activity of compounds against mosquito species. Studies on Aedes albopictus, a vector for several viral diseases, have shown that l-Sophoridine and its derivatives exhibit dose-dependent larvicidal efficacy. researchgate.net The potency of these compounds is typically quantified by calculating the lethal concentration required to kill 50% of the larval population (LC50) after a set exposure time. researchgate.net

Beyond mosquitos, the insecticidal activity of alkaloids from Sophora species, including l-Sophoridine, has been reported against a range of other pests such as aphids, termites, lice, and nematodes. researchgate.net Efficacy evaluations against aphids, for instance, involve treating infested plants and measuring insect mortality over time to determine the compound's effectiveness in an agriculturally relevant context. researchgate.netnih.gov These models allow for a comprehensive assessment of l-Sophoridine's potential as a broad-spectrum insecticide.

Table 4: Insecticide Efficacy of l-Sophoridine and its Derivatives

| Target Pest | Evaluation Model | Efficacy Measurement | Key Findings | Reference(s) |

|---|---|---|---|---|

| Aedes albopictus | Larval toxicity assay | LC50 values | Derivatives showed potent, dose-dependent larvicidal activity. | researchgate.net |

| Aphids | Laboratory toxicity on infested plants | Mortality rate | Total alkaloids from Sophora show significant aphicidal effects. | researchgate.netnih.gov |

| Termites | Acute and residual toxicity assays | Mortality rate | Alkaloids from Sophora flavescens show activity against termites. | researchgate.net |

Computational and Structural Biology Techniques

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as l-Sophoridine) to a second molecule (a receptor or protein target). youtube.com This method is instrumental in early-stage drug discovery for identifying potential biological targets and elucidating mechanisms of action at a molecular level.

In the study of l-Sophoridine, molecular docking has been employed to predict its interaction with key proteins implicated in cancer pathways. For example, simulations have been used to assess the virtual interaction of l-Sophoridine with mTOR and NOTCH1, two proteins critical in Non-Small Cell Lung Cancer (NSCLC). youtube.com These studies reported a strong interaction and binding affinity between l-Sophoridine and mTOR. youtube.com Similarly, docking analyses have suggested that l-Sophoridine can directly bind to the ATP-binding site of MAPKAPK2, a target relevant to colorectal cancer. researchgate.net

These computational predictions provide valuable hypotheses that can then be tested and validated through in vitro and in vivo experiments, guiding further research into the compound's therapeutic potential.

Table 5: Predicted Molecular Targets of l-Sophoridine via Docking Simulations

| Predicted Target Protein | Therapeutic Area | Docking Findings | Reference(s) |

|---|---|---|---|

| mTOR | Non-Small Cell Lung Cancer | Strong binding affinity and interaction reported. | youtube.com |

| NOTCH1 | Non-Small Cell Lung Cancer | Predicted to interact with l-Sophoridine. | youtube.com |

| MAPKAPK2 | Colorectal Cancer | Predicted to bind directly to the ATP site. | researchgate.net |

| P-glycoprotein (P-gp) | Anthelmintic Resistance | Alkaloids from Sophora screened for binding affinity. |

Network Pharmacology for Multi-Target Analysis

Network pharmacology is an analytical approach that integrates systems biology and computational analysis to understand the effects of drugs on a complex network of biological systems. This method is particularly well-suited for studying compounds like l-Sophoridine, which is derived from traditional medicines and may act on multiple targets simultaneously to achieve its therapeutic effects. researchgate.net

This technique has been applied to investigate the mechanisms of l-Sophoridine and its source plants, such as Sophora flavescens. By constructing "drug-target-disease" networks, researchers can identify the key biological pathways and protein targets that are modulated. For example, network pharmacology analysis has been used to identify candidate targets of l-Sophoridine in colorectal cancer, linking the compound's anti-cancer effect to specific signaling pathways.

Similarly, this approach has been used to explore the complex anti-inflammatory mechanisms of Sophora flavescens extracts, identifying multiple potential target genes and pathways involved in the inflammatory response. In the context of its insecticidal action, network pharmacology has helped to determine that components of Sophora flavescens likely act on multiple target proteins within aphids, leading to effective pest control. nih.gov This multi-target analysis provides a holistic view of the compound's mechanism of action, moving beyond the single-target paradigm. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in preclinical drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of l-Sophoridine research, QSAR models are instrumental in predicting the therapeutic potency of novel derivatives and guiding the rational design of analogues with enhanced pharmacological profiles, particularly in cancer research.

The fundamental principle of QSAR is to correlate variations in the structural or physicochemical properties of molecules with changes in their biological activity. This process involves generating a dataset of l-Sophoridine analogues with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a predictive model. These models can elucidate the key structural features—such as steric, electronic, and hydrophobic properties—that govern the compound's efficacy.

In the development of novel anticancer agents based on the l-Sophoridine scaffold, QSAR studies have successfully identified specific structural modifications that significantly enhance cytotoxic activity. For instance, research has shown that introducing a benzene (B151609) ring as a primary pharmacophore into N-substituted sophoridine (B192422) derivatives can effectively improve their anticancer properties. nih.gov Similarly, Structure-Activity Relationship (SAR) analyses, a related approach, have revealed that the incorporation of an α, β-unsaturated ketone moiety can markedly increase the anticancer effects of sophoridinic derivatives. nih.gov Further studies have highlighted that adding an N-benzyl indole (B1671886) group at the 14-carbon position of the l-Sophoridine structure can substantially boost its anti-proliferative activity.

These computational predictions are then used to prioritize the synthesis of the most promising candidates, which are subsequently evaluated through in vitro assays against various human tumor cell lines. Molecular docking studies often complement QSAR models by providing insights into the binding interactions between the l-Sophoridine derivatives and their molecular targets, such as DNA topoisomerase I. nih.gov This integrated approach of QSAR modeling and molecular docking streamlines the drug discovery process, saving resources and accelerating the identification of potent therapeutic leads.

Table 1: Examples of l-Sophoridine Derivatives and QSAR-Informed Activity

This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Structural Modification | Target Cell Line | Reported Activity (IC₅₀) | Key Finding from SAR/QSAR | Source |

| Compound 26 | N-substituted derivative with a benzene ring | HepG-2 (Liver Cancer) | 15.6 μM | Introduction of a benzene ring improves anticancer activity. | nih.gov |

| Compound 2f | α, β-unsaturated ketone moiety introduced | HepG-2 (Liver Cancer) | Potential Effect | α, β-unsaturated ketone moiety enhances anticancer activity. | nih.gov |

| Compound 2m | α, β-unsaturated ketone moiety introduced | CNE-2 (Nasopharyngeal Carcinoma) | Potential Effect | α, β-unsaturated ketone moiety enhances anticancer activity. | nih.gov |

| Derivatives 6a-e | N-benzyl indole group at C-14 | Not Specified | Not Specified | N-benzyl indole group significantly enhances anti-proliferative activity. |

Biophysical Characterization Methods for Protein Interaction Studies

The therapeutic effects of l-Sophoridine and its derivatives are contingent upon their interaction with specific protein targets within the cell. Biophysical characterization methods are a crucial set of experimental techniques used to directly measure and quantify these molecular interactions. These methods provide vital information on binding affinity, kinetics (on- and off-rates), thermodynamics, and the stoichiometry of the protein-ligand complex. While molecular docking studies suggest potential interactions, biophysical assays offer the empirical evidence required to validate these computational models.

Several powerful biophysical techniques are available to characterize the binding of small molecules like l-Sophoridine to target proteins such as DNA topoisomerase I.

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), all in a single label-free experiment. nih.gov

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, real-time, and label-free optical technique for monitoring molecular interactions. reactionbiology.com It measures the change in the refractive index at the surface of a sensor chip where the target protein is immobilized. nih.gov This allows for the precise determination of binding kinetics, including the association (kₐ) and dissociation (kₑ) rate constants, from which the binding affinity (KD) can be calculated. reactionbiology.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about molecular interactions. beilstein-journals.org Techniques like chemical shift perturbation (CSP) can identify the specific amino acid residues of a protein that are involved in binding to a ligand like l-Sophoridine. mdpi.com NMR can also be used to determine the structure of the protein-ligand complex and measure weak binding affinities. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a rapid and cost-effective method to assess ligand binding. It measures the change in the thermal stability of a target protein upon ligand binding. An increase in the protein's melting temperature (Tₘ) is indicative of a stabilizing interaction.

While the preclinical evaluation of l-Sophoridine derivatives heavily relies on cell-based activity assays and computational docking, detailed biophysical data characterizing the direct interaction with purified protein targets is not extensively reported in the available literature. The application of the techniques described above would be a critical next step to fundamentally validate the proposed mechanisms of action and to provide a more detailed quantitative understanding of the structure-activity relationships of this class of compounds.

Table 2: Common Biophysical Methods for Protein-Ligand Interaction Analysis

This table is interactive. You can sort the data by clicking on the column headers.

| Technique | Principle | Key Parameters Measured | Advantages |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, in-solution, provides full thermodynamic profile. nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | KD (affinity), kₐ (on-rate), kₑ (off-rate) | Label-free, real-time kinetic data, high sensitivity. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon binding | Binding site mapping, structural information, KD (affinity) | Provides atomic-level detail, can study weak interactions. nih.gov |

| Differential Scanning Fluorimetry (DSF) | Measures change in protein thermal stability upon ligand binding | ΔTₘ (change in melting temperature) | High-throughput, low sample consumption, rapid screening. |

Future Directions and Translational Research Perspectives for L Sophoridine

Elucidation of Underexplored and Novel Molecular Mechanisms

While the primary mechanisms of l-sophoridine are increasingly understood, its full spectrum of molecular interactions remains to be elaborated. nih.govdovepress.com Current research indicates that its anti-cancer effects are mediated through the modulation of multiple signaling pathways, including PTEN/PI3K/Akt, MAPK (p38, JNK, ERK), and Hippo-YAP. nih.govnih.govfrontiersin.org For instance, in non-small cell lung cancer, l-sophoridine has been shown to inhibit tumor growth by activating the MAPK signaling pathway. dovepress.com In gastric cancer, it induces G2/M cell cycle arrest by targeting the ESRRG/β-catenin pathway. dovepress.com Future research should aim to move beyond these established pathways to uncover novel molecular targets.

Investigations could focus on:

Crosstalk Analysis: Examining the interplay between known pathways, such as how the inhibition of the NF-κB pathway by l-sophoridine in inflammatory conditions might influence its anti-tumor activity in inflammation-driven cancers. patsnap.com

Unbiased Screening: Employing proteomic and transcriptomic approaches to identify previously unknown binding partners and downstream effectors of l-sophoridine and its derivatives.

Exploring Non-Cancer Mechanisms: While anti-tumor activity is a major focus, its neuroprotective and antiviral activities are less mechanistically defined. nih.govnih.gov Future studies should elucidate the pathways involved in these effects, such as its inhibition of the TLR4/NF-κB signal pathway in ischemia-reperfusion injury or its interference with viral DNA polymerase in Hepatitis B virus (HBV) replication. nih.govpatsnap.com For example, l-sophoridine has been shown to inhibit HBV in HepG 2.2.15 cells by down-regulating the mRNA expressions of p38 MAPK, TRAF6, and ERK1. nih.gov

Comprehensive Multi-Target Network Pharmacology Investigations

The broad range of biological activities associated with l-sophoridine suggests it interacts with multiple cellular targets, a characteristic well-suited for network pharmacology analysis. nih.govdntb.gov.ua This approach can systematically map the complex interactions between the compound, its multiple protein targets, and the associated disease pathways. Although modern pharmacological studies have highlighted l-sophoridine's promise, a comprehensive understanding of its multi-target network pharmacology is still needed. nih.govdntb.gov.uadntb.gov.uaresearchgate.net

Future network pharmacology studies should focus on:

Target Prediction and Validation: Integrating computational predictions with experimental validation to build a high-confidence map of l-sophoridine's interactome. One study has already linked its anti-colorectal cancer effect to the regulation of MAPKAPK2. researchgate.net

Pathway Enrichment Analysis: Identifying the key biological pathways and networks modulated by l-sophoridine to explain its efficacy in diverse conditions like cancer, viral infections, and cardiovascular diseases. nih.govnih.gov

Synergistic Effect Analysis: Using network models to predict and test synergistic combinations of l-sophoridine with other therapeutic agents, such as its known ability to enhance the efficacy of cisplatin (B142131) in gastric and lung cancer cells. dovepress.comijper.org

Development of Advanced Structural Modifications for Enhanced Potency, Selectivity, and Biological Stability

L-sophoridine serves as an ideal lead compound for structural modification to improve its therapeutic properties. nih.gov A significant body of research has demonstrated that chemical derivatization can substantially enhance its anti-cancer activity. nih.gov Modifications have been successfully made at several positions on its tetracyclic quinolizidine (B1214090) scaffold. nih.gov

Key strategies for structural modification include:

N-16 Position Acylation: The introduction of an aliphatic acyl group on the 16-nitrogen atom has been shown to enhance anti-cancer effects. dovepress.com For example, a derivative with a bromoacetyl side-chain showed potent activity against liver, colon, breast, and lung cancer cell lines by inhibiting DNA topoisomerase I. chemdad.comdovepress.com

Lactam Ring Opening: Opening the lactam ring to create sophoridinic acid derivatives with a 3-ring scaffold has proven to be a promising strategy, yielding compounds with favorable pharmacokinetic properties. nih.gov

Introduction of Functional Moieties: Adding moieties like an α,β-unsaturated ketone or a chlorobenzyl group can significantly boost anti-proliferative properties. nih.govresearchgate.net A 16-N-p-chlorobenzyl derivative, for instance, displayed IC50 values ranging from 0.011 to 0.041 mM against various cancer cell lines, a marked improvement over the parent compound (>0.08 mM). nih.gov

| Modification Site/Strategy | Added Group/Change | Resulting Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-16 Position | Bromoacetyl side-chain | Enhanced activity against liver, colon, breast, and lung cancer cell lines (IC50 = 0.062 mM) | Inhibition of DNA topoisomerase I | dovepress.com |

| N-16 Position | N-p-chlorobenzyl substituent | Potent anti-proliferative activity against multiple cancer cell lines (IC50 = 0.011-0.041 mM) | Inhibition of DNA topoisomerase I, G0/G1 phase arrest | nih.gov |

| Lactam Ring Opening | Creation of a 3-ring sophoridinic acid scaffold | Improved pharmacokinetic profile (Tmax = 4.6 h, T1/2 = 12 h) | Cell cycle arrest at G0/G1 phase | nih.gov |

| General Scaffold | Introduction of an α,β-unsaturated ketone moiety | Essential for enhanced anti-cancer inhibitory activity | Not specified | nih.gov |

| C-12 Nitrogen (sophoridinol) | Introduction of a chlorobenzyl group | Significantly enhanced activity | Not specified | nih.gov |

Detailed Metabolic Profiling and Enzyme Involvement Studies in Preclinical Systems

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is critical for its translation to clinical use. Current pharmacokinetic data on l-sophoridine is limited. nih.gov Studies in rats and humans have indicated that the compound is primarily eliminated through the kidneys, being excreted in the urine as a prototype drug. nih.gov This suggests that l-sophoridine may undergo limited metabolism in the body.

However, the absence of extensive metabolism does not preclude the involvement of metabolic enzymes. Future research must undertake:

Comprehensive In Vitro Studies: Utilizing human liver microsomes and recombinant enzyme systems (e.g., cytochrome P450s, UGTs) to definitively identify any enzymes responsible for l-sophoridine metabolism, even if the rate is low.

Metabolite Identification: Employing high-resolution mass spectrometry in preclinical models, such as rodents and non-human primates, to identify and characterize any potential metabolites.

Pharmacokinetic Modeling: Developing robust pharmacokinetic models to simulate human exposure and predict potential drug-drug interactions, which is crucial for ensuring safety in future clinical trials.

Exploration of l-Sophoridine as a Scaffold for Novel Therapeutic Agent Discovery

The unique and rigid tetracyclic quinolizidine structure of l-sophoridine makes it an excellent scaffold for the discovery of novel therapeutic agents. nih.govnih.gov Its chemical flexibility and favorable safety profile position it as a valuable starting point for medicinal chemistry campaigns. nih.gov By using the l-sophoridine core, researchers can create libraries of new compounds with diverse functionalities.

Future discovery efforts could include:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the l-sophoridine scaffold with other chemical groups to explore new chemical space and potentially discover compounds with entirely new biological activities or improved drug-like properties.

Fragment-Based Drug Design: Using fragments of the l-sophoridine structure as building blocks to design novel molecules targeting a wide range of proteins beyond its currently known targets.

Targeting Different Disease Areas: Leveraging the scaffold to develop agents for indications where l-sophoridine has shown preliminary activity but has not been optimized, such as neurological disorders or specific viral infections. nih.gov The development of derivatives that induce both apoptosis and autophagy to suppress triple-negative breast cancer highlights the potential of this approach. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing l-Sophoridine in laboratory settings?

- Methodological Answer : Synthesis typically involves alkaloid extraction from Sophora species, followed by chromatographic purification. Characterization requires advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Mass Spectrometry (MS) to confirm molecular weight (248.37 g/mol) and fragmentation patterns .

- Critical Consideration : Reproducibility hinges on documenting solvent systems, temperature gradients, and purification steps, as emphasized in standardized experimental reporting .

Q. What safety precautions are recommended when handling l-Sophoridine based on current hazard classifications?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (GHS Hazard Codes: H302, H312, H332) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (Precautionary Code P271) .

- Storage : Keep in sealed containers away from light/heat to maintain stability .

Advanced Research Questions

Q. How can researchers design experiments to address the lack of ecological toxicity data for l-Sophoridine?

- Methodological Answer :